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Compound of Interest

Compound Name: Dimethyl oxobenzo dioxasilane

Cat. No.: B100100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl oxobenzo dioxasilane (IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one;
CAS: 17902-57-7). Due to the limited availability of published experimental spectra for this
specific compound, this document presents predicted and theoretical data based on the
analysis of its functional groups and known spectroscopic principles for organosilicon
compounds. This guide is intended to serve as a reference for researchers in the fields of
chemistry, materials science, and drug development.

Molecular Structure

Dimethyl oxobenzo dioxasilane possesses a heterocyclic structure containing a silicon atom
integrated into a six-membered ring fused to a benzene ring. The silicon atom is also bonded to
two methyl groups.

Chemical Formula: CoH1003Si[1]
Molecular Weight: 194.26 g/mol [1]

IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the predicted *H, 13C, and 2°Si NMR chemical shifts for Dimethyl
oxobenzo dioxasilane. These predictions are based on the typical chemical shift ranges for
the functional groups present in the molecule.

Predicted NMR Data

Predicted
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
Aromatic Protons 7.0-8.0 Multiplet 4H CeHa
Methyl Protons 0.2-05 Singlet 6H Si-(CH3s)2
Predicted Chemical Shift _
13C NMR Assignment
(ppm)
Carbonyl Carbon 160 - 170 C=0
Aromatic Carbons 120 - 140 CeHa
Methyl Carbons -5-5 Si-(CH3)2
) Predicted Chemical Shift ]
29Si NMR Assignment
(ppm)
Silicon -10to -30 0O-Si(CHs)2-0

Infrared (IR) Spectroscopy (Theoretical)

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine
the functional groups. The following table outlines the expected characteristic absorption bands
for Dimethyl oxobenzo dioxasilane.
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Characteristic Absorption

Functional Group Intensity
(cm~)
C=0 (Ester) 1720 - 1740 Strong
Si-O-C 1000 - 1100 Strong
Si-CHs 1250 - 1270, 750 - 860 Strong, Medium
C-H (Aromatic) 3000 - 3100 Medium
C=C (Aromatic) 1450 - 1600 Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The predicted monoisotopic mass of Dimethyl oxobenzo
dioxasilane is 194.03992071 Da.[1] PubChem also provides predicted collision cross-section
(CCS) values for various adducts, which is a parameter related to the ion's shape and size.

ta
Adduct m/z Predicted CCS (A2
[M+H]* 195.04720 134.4
[M+Na]* 217.02914 144.0
[M-H]- 193.03264 140.8
[M+NHa]* 212.07374 155.2
[M]*+ 194.03937 136.6
[M]~ 194.04047 136.6

Data sourced from PubChem predictions.[2]

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of organosilicon compounds are
provided below. These are generalized protocols and may require optimization for Dimethyl
oxobenzo dioxasilane.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds). The choice of solvent should be based
on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with
signals of interest.

e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the instrument to ensure a homogeneous magnetic field.
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
atoms.

o For 2°Si NMR, polarization transfer techniques like INEPT or DEPT can be employed to
enhance the signal of the low-abundant 2°Si nucleus.[2]

» Data Acquisition and Processing:
o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at
0.00 ppm for *H and 13C NMR.

IR Spectroscopy Protocol

e Sample Preparation:
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o For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated
Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR
crystal.

o For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment (or the pure KBr
pellet/salt plates).

o Data Acquisition and Processing:
o Place the prepared sample in the spectrometer and record the spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o The resulting spectrum will show the percentage of transmittance or absorbance as a
function of wavenumber (cm~1).

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrument Setup:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Calibrate the mass spectrometer using a known standard to ensure accurate mass
measurements.

e Data Acquisition and Processing:
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o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum over a relevant m/z range.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment the parent ion and analyze the resulting fragment ions.

Visualizations
Molecular Structure and Spectroscopic Analysis
Workflow

The following diagrams illustrate the molecular structure of Dimethyl oxobenzo dioxasilane
and a general workflow for its spectroscopic analysis.

Dimethyl oxobenzo dioxasilane

molecule

Click to download full resolution via product page

Caption: Molecular structure of Dimethyl oxobenzo dioxasilane.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Dimethyl Oxobenzo Dioxasilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100100#spectroscopic-data-of-dimethyl-oxobenzo-
dioxasilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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